
(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine
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Overview
Description
®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method offers good functional group tolerance and utilizes inexpensive or easy-to-handle materials.
Industrial Production Methods
In industrial settings, the production of ®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine may involve large-scale synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Potential Chemical Reactions
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(R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride: This compound can participate in nucleophilic substitution reactions. The trifluoromethyl group influences the reactivity of the aromatic ring.
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Oxidation Reactions: Amines can undergo oxidation. The specific products depend on the oxidizing agent and reaction conditions.
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Acylation Reactions: Amines react with acyl halides or anhydrides to form amides. This reaction is commonly used to protect the amine group or to introduce new functionality .
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Alkylation Reactions: Amines can be alkylated with alkyl halides. This reaction can be used to introduce new alkyl groups onto the amine .
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Salt Formation: Amines can react with acids to form salts. For example, (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine can form a hydrochloride salt .
Interaction Studies
Interaction studies involving compounds with similar structures to this compound hydrochloride suggest potential interactions with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics. Further research is needed to fully understand its interaction profile.
Analogues and Similar Compounds
Several compounds share structural similarities with this compound hydrochloride:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine | Contains an ethyl group instead of propyl | |
1-[4-(Trifluoromethyl)phenyl]propan-1-amine | Lacks double bond in propene structure | |
1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine | Different fluorine positioning |
The specific stereochemistry, presence of a double bond, and the trifluoromethyl group in this compound significantly influence its reactivity and biological properties compared to other similar compounds.
Scientific Research Applications
Pharmaceutical Applications
-
Management of Hyperparathyroidism
- Cinacalcet is effective in treating secondary hyperparathyroidism associated with CKD. It helps maintain bone density and prevents complications related to elevated PTH levels.
- Clinical studies have demonstrated that cinacalcet significantly lowers PTH levels and improves mineral metabolism in patients undergoing dialysis .
- Treatment of Hypercalcemia
- Bone Health Preservation
Case Studies
Several studies have highlighted the effectiveness and safety of cinacalcet in clinical settings:
- Clinical Trials
- Long-term Safety Studies
Mechanism of Action
The mechanism of action of ®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
Triphenylamine: Known for its electron-donating properties and applications in molecular recognition and imaging.
Perfluoroalkyl amines: These compounds share the trifluoromethyl group and exhibit similar chemical reactivity.
Uniqueness
®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine is unique due to its chiral nature and the specific positioning of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine, also known as a trifluoromethyl-substituted amine, has garnered attention in various fields of medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
The trifluoromethyl group (-CF_3) is known for enhancing lipophilicity and metabolic stability, which are critical factors in drug design.
Biological Activity Overview
Research indicates that the biological activity of this compound is multifaceted, impacting several biological pathways and exhibiting potential therapeutic effects.
Antichlamydial Activity
A study highlighted the compound's antichlamydial properties, suggesting that the trifluoromethyl substituent is crucial for its effectiveness against Chlamydia species. The presence of this electron-withdrawing group enhances the compound's interaction with biological targets, leading to improved selectivity and potency compared to analogs lacking this feature .
Inhibition of Kinases
The compound has been investigated for its ability to inhibit serine/threonine kinases, particularly ERK protein kinase. Inhibiting such kinases can disrupt various signaling pathways involved in cell proliferation and survival, making this compound a candidate for cancer therapy .
Research Findings
Several studies have documented the biological effects and mechanisms of action associated with this compound:
Case Studies
- Antichlamydial Activity :
- Kinase Inhibition :
Properties
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOETTZCHIABKPH-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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